2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol
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Overview
Description
2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol is a complex organic compound that features a benzoxazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the benzoxazole ring through a cyclization reaction.
- Introduction of the dichlorophenyl group via a substitution reaction.
- Formation of the final product through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the phenol group.
Reduction: Reduction reactions could affect the imine group, converting it to an amine.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-yl)phenol: Lacks the dichlorophenyl group.
5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol: Lacks the benzoxazole ring.
Uniqueness
The unique combination of the benzoxazole ring and the dichlorophenyl group in 2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H14Cl2N2O2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-[[(E)-3-(2,4-dichlorophenyl)prop-2-enylidene]amino]phenol |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-15-8-7-14(18(24)12-15)4-3-11-25-16-9-10-17(20(27)13-16)22-26-19-5-1-2-6-21(19)28-22/h1-13,27H/b4-3+,25-11? |
InChI Key |
GWDRXPAIPODTTP-BLHKWVJFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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